4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Catalog No.
S1823098
CAS No.
1137-99-1
M.F
O4Sb2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Hydroxyethoxy)carbonyl)benzoic acid

CAS Number

1137-99-1

Product Name

4-((2-Hydroxyethoxy)carbonyl)benzoic acid

IUPAC Name

4-(2-hydroxyethoxycarbonyl)benzoic acid

Molecular Formula

O4Sb2

Molecular Weight

0

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCO

Synthesis and Characterization:

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as p-[(2-hydroxyethoxy)carbonyl]benzoic acid, is a small organic molecule synthesized through various methods, including esterification reactions between 4-hydroxybenzoic acid and 2-chloroethoxycarbonyl chloride []. Researchers have also explored its synthesis using greener methodologies, such as microwave-assisted reactions, to improve efficiency and reduce environmental impact [].

Potential Biological Activities:

Several studies have investigated the potential biological activities of 4-((2-hydroxyethoxy)carbonyl)benzoic acid and its derivatives. These studies suggest various potential applications, including:

  • Antioxidant properties: Research indicates that the compound may exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals [].
  • Antimicrobial activity: Studies have shown that the compound possesses some degree of activity against certain bacterial and fungal strains [].
  • Enzyme inhibition: Research suggests that the compound may inhibit certain enzymes, potentially impacting various biological processes [].

Material Science Applications:

-((2-Hydroxyethoxy)carbonyl)benzoic acid has been explored for potential applications in material science, such as:

  • Ligand design: The molecule's structure allows it to potentially bind to metal ions, making it a candidate for designing new coordination complexes with specific properties [].
  • Polymer synthesis: The compound's functional groups may be suitable for incorporating it into polymer structures, potentially leading to materials with tailored functionalities [].

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, with the chemical formula C10H10O5 and a molecular weight of 210.18 g/mol, is a dicarboxylic acid monoester. It results from the condensation of one carboxyl group of terephthalic acid with a hydroxyethoxy carbonyl group . This compound is notable for its solubility in various solvents, categorized as very soluble, with a solubility of approximately 6.37 mg/ml in water . Its structure features a benzoic acid moiety linked to a hydroxyethoxy group, contributing to its unique chemical properties.

MHET acts as a key intermediate in the biodegradation pathway of PET by specific bacteria. These bacteria utilize PETase to break down PET into MHET (Equation 1). Subsequently, MHETase acts on MHET to convert it back into its original components, TPA and ethylene glycol (Equation 2). This process helps degrade PET waste and potentially contributes to environmental remediation.

Information regarding the specific hazards of MHET is limited. However, as a derivative of terephthalic acid, which is generally considered non-toxic [], MHET is likely to have low toxicity. Further research is needed to definitively establish its safety profile.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: Reacting with alcohols can form esters, vital for synthesizing pharmaceutical intermediates.
  • Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acid and alcohol.
  • Decarboxylation: In specific conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are essential for its utility in organic synthesis and pharmaceutical applications.

The compound has shown potential biological activities, particularly as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels . Additionally, its interactions with biological systems suggest it may have implications in metabolic pathways.

Several methods exist for synthesizing 4-((2-Hydroxyethoxy)carbonyl)benzoic acid:

  • Condensation Reactions: Combining terephthalic acid with ethylene glycol derivatives under acidic conditions.
  • Esterification: Reacting benzoic acid derivatives with hydroxyethoxy carbonyl compounds.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste during synthesis.

These methods reflect the compound's versatility and importance in synthetic organic chemistry.

4-((2-Hydroxyethoxy)carbonyl)benzoic acid serves several applications:

  • Pharmaceutical Intermediate: Primarily used in synthesizing DPP-4 inhibitors for diabetes treatment.
  • Chemical Research: Acts as a reagent in various organic synthesis processes.
  • Material Science: Potential use in developing polymers or materials with specific properties due to its functional groups.

Interaction studies involving 4-((2-Hydroxyethoxy)carbonyl)benzoic acid focus on its behavior within biological systems and its reactivity with other compounds. Notably, research indicates that this compound does not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile when used pharmacologically . Its high bioavailability score further supports its potential as a therapeutic agent.

Several compounds share structural similarities with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Terephthalic AcidContains benzoic acid moietyNo hydroxyethoxy group; primarily used in plastics
Ethylene Glycol BenzoateHydroxyethyl group presentUsed mainly as a plasticizer; lower biological activity
2-Hydroxybenzoic AcidHydroxyl group on benzene ringMore acidic; used in pharmaceuticals

The unique combination of the hydroxyethoxy group and benzoic acid structure sets 4-((2-Hydroxyethoxy)carbonyl)benzoic acid apart from these similar compounds, particularly regarding its specific applications in medicinal chemistry and potential biological activities.

XLogP3

0.6

Wikipedia

4-[(2-hydroxyethoxy)carbonyl]benzoic acid

General Manufacturing Information

1,2-Ethanediol, cyclic C7-11 dicarboxylates: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types